Synthesis Efficiency: Diethyl Chloroethylmalonate vs. Diethyl Ethylmalonate Conversion
The synthesis of diethyl α-chloro-α-ethylmalonate (diethyl chloroethylmalonate) from diethyl ethylmalonate via chlorination proceeds with high efficiency. A patent procedure using potassium carbonate and a phase-transfer catalyst in carbon tetrachloride at 70 °C for 3 hours achieves complete conversion and a 96% isolated yield . This contrasts with the synthesis of other dialkyl 2-haloethyl malonates, where traditional alkylation routes are not feasible or produce low yields due to dialkylation and elimination side reactions [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield |
| Comparator Or Baseline | Baseline: Traditional malonic ester alkylation for 2-haloethyl malonates is 'not feasible' or leads to 'low yields' and 'awkward' processes per patent literature [1]. |
| Quantified Difference | The 96% yield represents a high-efficiency alternative to historically low-yielding or non-viable methods. |
| Conditions | Reaction: Diethyl ethylmalonate (10 mmol), K2CO3, tetra-n-butylammonium chloride hydrate, CCl4, 70 °C, 3 h . |
Why This Matters
This high-yield, one-step procedure is critical for cost-effective procurement and scale-up in both research and industrial settings.
- [1] Steffen KD. (1996). Dialkyl 2-haloethyl malonates. U.S. Patent No. 5,569,780. Washington, DC: U.S. Patent and Trademark Office. Filed June 21, 1995. http://www.everypatent.com/comp/pat5569780.html View Source
